molecular formula C12H11N5 B14912827 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B14912827
M. Wt: 225.25 g/mol
InChI Key: UYHWZFMNTNPBCN-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a high-purity chemical compound supplied for research and development purposes. This triazolopyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to act as a bio-isostere in drug design . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a versatile scaffold with demonstrated biological activities, and its derivatives have been investigated as potential treatments for neglected tropical diseases . Research on related TP metal complexes has shown promising in vitro efficacy against various species of Leishmania ( L. infantum, L. braziliensis, L. donovani, L. peruviana and L. mexicana ) and Trypanosoma cruzi , the causative agents of leishmaniasis and Chagas disease, demonstrating higher efficacy than some reference commercial drugs . The TP heterocycle can also serve as a key scaffold in the development of protein-protein interaction inhibitors, such as those targeting the influenza virus polymerase complex to disrupt viral replication . Furthermore, the intrinsic metal-chelating properties of the TP ring, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, N4), make it and its derivatives useful for constructing metal complexes with potential diagnostic and therapeutic applications . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the certificate of analysis for lot-specific data.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)14-12-15-11(13)16-17(8)12/h2-7H,1H3,(H2,13,16)

InChI Key

UYHWZFMNTNPBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyrimidine derivative.

Chemical Reactions Analysis

Acylation of the Amino Group

The 2-amino group undergoes acylation using acetylating agents like acetic anhydride (Ac₂O) .

Example :

  • Reagents : Ac₂O, catalytic acid (e.g., HCl)

  • Conditions : Room temperature, short reaction time

  • Product : N-Acetyl derivative (e.g., ethyl 5-methyl-7-phenyl triazolo[1,5-a]pyrimidine-2-carboxylate)

Alkylation

Alkylation of 7-hydroxy derivatives (e.g., 5-phenyl- triazolo[1,5-a]pyrimidin-7-ol) is achieved using alkyl halides in polar aprotic solvents .

Example :

  • Reagents : Alkyl bromide (e.g., methyl bromide), NaOH, KI

  • Conditions : DMF, 80°C

  • Product : 7-alkoxy derivatives (e.g., 7-methoxy-5-phenyl triazolo[1,5-a]pyrimidine)

Phosphorylation

7-hydroxy derivatives can be phosphorylated using phosphoryl chloride (POCl₃) to generate phosphoramidate intermediates .

Example :

  • Reagents : POCl₃, DMF

  • Conditions : Reflux

  • Product : Phosphorylated derivatives (e.g., 7-phosphoryloxy-5-phenyl triazolo[1,5-a]pyrimidine)

Regioselectivity Analysis

The regioselectivity of cyclocondensation reactions depends on:

  • Inductive effects : Electron-donating groups on the triazole enhance nucleophilicity, favoring the 5-methyl isomer .

  • Steric factors : Bulky substituents on the diketone disfavor the 5-methyl regioisomer .

  • Solvent choice : Acidic solvents (e.g., acetic acid) enhance regioselectivity compared to aprotic solvents .

Reaction ParameterImpact on Regioselectivity
Electron-withdrawing groups on triazoleReduces regioselectivity
Electron-donating groups on diketoneIncreases 5-methyl ratio
Solvent acidityImproves regioselectivity for 5-methyl isomer

Stability and Reactivity

  • pH sensitivity : Synthesis and storage require controlled pH to prevent degradation.

  • Thermal stability : Melting points range between 249–250°C for derivatives .

  • Reactivity : The amino group enables further functionalization (e.g., acylation, alkylation) .

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 4)
  • Structural Difference : Methyl and phenyl groups are swapped (positions 5 and 7).
  • ¹H NMR (DMSO) : δ 6.34 (s, 2H, NH₂), 7.18 (s, 1H), 7.57–7.63 (m, 3H), 8.14 (d, 2H). The methyl peak is obscured by the DMSO solvent signal.
  • Impact : Altered electronic distribution reduces solubility compared to the 7-methyl isomer .
7-Chloro-5-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 14)
  • Structural Difference : Chlorine at position 7 and 2-fluorophenyl at position 4.
  • Synthesis : Reacted with 2-(4-methoxyphenyl)ethan-1-amine in NMP.
  • Impact : Enhanced electrophilicity due to chlorine, improving binding to bacterial targets (e.g., anti-tubercular activity) .
5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • Structural Difference : Trifluoromethyl (CF₃) replaces methyl at position 5.

Functional Group Modifications

7-Alkoxy Derivatives (e.g., 7-Methoxy-5-phenyl-...)
  • Synthesis : Alkylation of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with alkyl bromides in DMF/NaOH.
  • Impact : Alkoxy groups (e.g., methoxy, ethoxy) improve solubility but reduce membrane permeability .
Fluorinated Derivatives (e.g., 2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl]-...)
  • Structural Features : Difluoroethyl and trifluoromethylpyridinyl substituents.
  • Impact : Fluorination enhances bioavailability and resistance to oxidative metabolism, making it suitable for CNS-targeted therapies .

Fused-Ring and Hybrid Systems

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
  • Structural Complexity : Fused pyrazolo-triazolo-pyrimidine system.
  • Impact : Improved planarity (r.m.s. deviation: 0.0215 Å) enhances intercalation with DNA/RNA, but synthetic complexity limits scalability .
Benzo[b]thiophen-5-yl Derivatives (e.g., D2, D10 in )
  • Structural Features : Bulky aromatic substituents (e.g., benzo[b]thiophen).
  • Impact : Increased steric hindrance reduces enzymatic degradation but may compromise blood-brain barrier penetration .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference
7-Methyl-5-phenyl-... (Target Compound) CH₃ (7), Ph (5), NH₂ (2) 225.26 Anti-influenza activity, moderate logP
5-Methyl-7-phenyl-... (Positional Isomer) CH₃ (5), Ph (7), NH₂ (2) 225.26 Lower solubility, obscured NMR peaks
7-Chloro-5-(2-fluorophenyl)-... Cl (7), 2-F-Ph (5), NH₂ (2) 297.70 Anti-tubercular activity
5-Phenyl-7-(trifluoromethyl)-... CF₃ (7), Ph (5), NH₂ (2) 279.24 High metabolic stability, potential toxicity
2-(1,1-Difluoroethyl)-5-methyl-N-[6-(CF₃)Py]-... CF₂CH₃ (2), CH₃ (5), CF₃Py (7) 358.29 Enhanced CNS targeting

Biological Activity

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been employed to optimize yields and purity.

Key Synthesis Protocols

  • Condensation Reaction : The compound is synthesized through condensation of 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole and ethyl cyanoacetate under reflux conditions.
  • Catalytic Methods : Recent studies have utilized catalysts like TMDP (4,4'-trimethylenedipiperidine) to enhance reaction efficiency and yield .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. The maximal electroshock seizure (MES) test has been used to evaluate these effects in animal models. Compounds derived from this scaffold showed promising results in reducing seizure activity .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)
6nA5495.9
SW-4802.3
MCF-75.65
CisplatinA54915.37
SW-48016.1
MCF-73.2

These results indicate that certain derivatives possess superior cytotoxicity compared to standard chemotherapeutic agents like Cisplatin .

The mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the compound induced significant early and late apoptotic cell death in A549 cells in a dose-dependent manner .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies showed that the compound effectively inhibited cell proliferation in lung adenocarcinoma (A549) and colorectal cancer (SW-480) models.
  • Anticonvulsant Properties : A series of derivatives were tested for their ability to prevent seizures in animal models, showing significant promise for future anticonvulsant drug development.

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